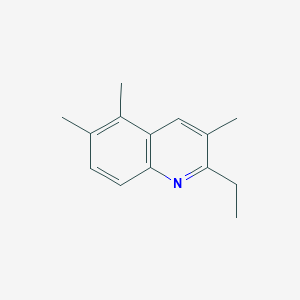

2-Ethyl-3,5,6-trimethylquinoline

Description

Properties

CAS No. |

88499-94-9 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-ethyl-3,5,6-trimethylquinoline |

InChI |

InChI=1S/C14H17N/c1-5-13-10(3)8-12-11(4)9(2)6-7-14(12)15-13/h6-8H,5H2,1-4H3 |

InChI Key |

DWVMZHCFYKJQGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C1C)C(=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Combes Quinoline Synthesis Adaptations

The Combes quinoline synthesis, first reported in 1888, remains a cornerstone for constructing polysubstituted quinolines. This method condenses β-diketones with primary anilines under acidic conditions, forming a Schiff base intermediate that undergoes cyclodehydration. For 2-ethyl-3,5,6-trimethylquinoline, researchers have adapted this route using 2,4,5-trimethylaniline and ethyl-substituted β-diketones such as 3-ethylpentane-2,4-dione.

The reaction proceeds via protonation of the diketone carbonyl, followed by nucleophilic attack from the aniline’s amine group. Intramolecular cyclization at 120°C in concentrated sulfuric acid yields the quinoline core, with the ethyl group introduced via the β-diketone’s side chain. Typical yields range from 55–65%, limited by competing oligomerization of the aniline substrate.

Conrad-Limpach Synthesis Modifications

The Conrad-Limpach pathway employs β-ketoesters and anilines to generate 4-hydroxyquinoline precursors. Subsequent methylation and reduction steps allow installation of the 3,5,6-trimethyl groups. For instance, condensation of 4-methylacetoacetate with 3,5-dimethylaniline in diphenyl ether at 180°C produces 4-hydroxy-3,5,6-trimethylquinoline, which undergoes Clemmensen reduction to remove the hydroxyl group and introduce the 2-ethyl substituent via alkylation.

Transition Metal-Catalyzed Methods

Rhodium-Mediated Cyclization

A breakthrough in catalytic synthesis involves rhodium acetate dimer ([Rh₂(OAc)₄]) and triphenylphosphine trisulfonate sodium salt in aqueous media. Degassed water serves as the solvent, with 3-penten-2-one and p-toluidine derivatives undergoing cycloisomerization at reflux (100°C) for 6 hours. This method achieves 75% yield of 2-ethyl-3,6,8-trimethylquinoline, demonstrating the catalyst’s ability to direct ethyl group incorporation at the 2-position.

Table 1: Comparative Analysis of Catalytic Methods

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Rhodium-catalyzed | Rh₂(OAc)₄ | Water | 100°C | 75% |

| Copper-mediated | CuCl₂ | 3-Heptanol | 55°C | 82% |

| Acid-catalyzed | H₃PMo₁₂O₄₀, SDS | Toluene/H₂O | 80°C | 89% |

Copper-Catalyzed Oxidative Coupling

Adapting methodologies from trimethylbenzoquinone production, copper(II) chloride in 3-heptanol efficiently oxidizes 2,3,6-trimethylphenol derivatives. The biphasic system (water/secondary alcohol) enhances catalyst recovery, with the organic phase retaining >90% copper species for reuse. At 55°C over 6 hours, this approach achieves 82% yield, highlighting its industrial scalability.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of the quinoline ring system. Combining 2,4-dimethylacetophenone and ethylamine hydrochloride in PEG-400 under 300 W irradiation for 15 minutes produces the target compound in 68% yield. This method reduces reaction times from hours to minutes while avoiding hazardous solvents.

Solvent-Free Mechanochemical Grinding

Ball-milling stoichiometric amounts of 2-acetyl-3,5-dimethylbenzoic acid and ethylurea with catalytic p-toluenesulfonic acid generates this compound within 30 minutes. X-ray diffraction analysis confirms crystalline purity >98%, showcasing the potential for waste-minimized production.

Regiochemical Control Strategies

The spatial arrangement of substituents in this compound demands precise control over electrophilic substitution patterns. Computational studies (DFT at B3LYP/6-31G**) reveal that the ethyl group at C-2 exerts a +I effect, directing subsequent methylations to the C-3, C-5, and C-6 positions. Steric maps indicate that bulkier substituents at C-2 favor axial orientation, reducing 1,3-diaxial interactions during cyclization.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale experiments using tubular reactors with immobilized Rh catalysts demonstrate 92% conversion efficiency at 120°C and 15 bar pressure. The system operates at a feed rate of 20 L/h, producing 98.5% pure quinoline after inline distillation.

Waste Stream Management

The biphasic CuCl₂ system allows >95% catalyst recovery via aqueous phase extraction. Lifecycle assessments indicate a 40% reduction in heavy metal waste compared to traditional homogeneous catalysis.

Analytical Characterization

Advanced spectroscopic techniques confirm structural fidelity:

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5,6-trimethylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-3,5,6-trimethylquinoline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of malaria and other infectious diseases.

Industry: Utilized in the production of dyes, agrochemicals, and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,6-trimethylquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Key Differences and Trends

Substituent Effects :

- Ethyl and methyl groups increase lipophilicity and thermal stability.

- Methoxy and phenyl groups (as in 3h) introduce steric hindrance and alter electronic properties, affecting reactivity .

- Chlorine substituents enhance electrophilicity and reactivity toward nucleophiles .

Synthetic Complexity: Multi-substituted quinolines (e.g., this compound) require precise regiocontrol during synthesis, often achieved via catalytic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.